2-(3-methoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
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Overview
Description
2-(3-methoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is a heterocyclic compound that contains an imidazole ring substituted with a methoxyphenyl group, a phenyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-methoxybenzaldehyde, benzil, and thiophene-2-carboxaldehyde with ammonium acetate in acetic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted imidazoles.
Scientific Research Applications
2-(3-methoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenyl)-4,5-diphenyl-1H-imidazole
- 2-(3-methoxyphenyl)-5-(4-methylphenyl)-4-(thiophen-2-yl)-1H-imidazole
- 2-(3-methoxyphenyl)-5-phenyl-4-(furan-2-yl)-1H-imidazole
Uniqueness
2-(3-methoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is unique due to the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16N2OS |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole |
InChI |
InChI=1S/C20H16N2OS/c1-23-16-10-5-9-15(13-16)20-21-18(14-7-3-2-4-8-14)19(22-20)17-11-6-12-24-17/h2-13H,1H3,(H,21,22) |
InChI Key |
MYDJTJRTDPXCJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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